molecular formula C20H19N3O3 B2426563 methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 2034326-13-9

methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2426563
CAS No.: 2034326-13-9
M. Wt: 349.39
InChI Key: CVXZLUZXBBRJFG-UHFFFAOYSA-N
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Description

Methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate (CAS 2034326-13-9) is a chemical compound with a molecular formula of C20H19N3O3 and a molecular weight of 349.38 g/mol . Its structure features a benzoate ester linked via a carbamoyl group to an ethyl chain that terminates in a 4-phenyl-1H-pyrazole ring . This specific architecture, incorporating both pyrazole and benzoate motifs, suggests potential utility in medicinal chemistry and chemical biology research. Pyrazole-containing structures are frequently investigated as core scaffolds in drug discovery due to their diverse biological activities. As such, this compound is a valuable intermediate for the synthesis of more complex molecules, the development of targeted libraries, or biochemical probe discovery. It is supplied for laboratory research purposes only. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that this product is currently out of stock .

Properties

IUPAC Name

methyl 4-[2-(4-phenylpyrazol-1-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-20(25)17-9-7-16(8-10-17)19(24)21-11-12-23-14-18(13-22-23)15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXZLUZXBBRJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

The molecule’s assembly revolves around three key domains: (1) the methyl 4-carbamoylbenzoate moiety, (2) the ethylenediamine linker, and (3) the 4-phenyl-1H-pyrazole heterocycle. Two dominant approaches emerge from the literature:

Sequential Assembly via Pyrazole-Ethylamine Intermediate

This route prioritizes early-stage construction of the 4-phenylpyrazole group, followed by ethylamine functionalization and final coupling with the benzoate moiety.

Pyrazole Synthesis

The 4-phenyl-1H-pyrazole core is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, 1-phenyl-1,3-propanedione reacts with hydrazine monohydrate in ethanol under reflux to yield 4-phenyl-1H-pyrazole. Typical conditions include:

  • Solvent: Ethanol or THF
  • Temperature: 80–100°C
  • Yield: 68–75%
Ethylamine Functionalization

The pyrazole is then alkylated with 2-bromoethylamine hydrobromide. In a representative procedure:

  • Reactants: 4-Phenyl-1H-pyrazole (1 eq), 2-bromoethylamine hydrobromide (1.2 eq)
  • Base: K₂CO₃ (2 eq)
  • Solvent: DMF, 60°C, 12 h
  • Yield: 58% after silica gel chromatography
Carbamoyl Bridge Formation

The ethylamine intermediate is coupled with methyl 4-(isocyanatomethyl)benzoate. Using carbodiimide chemistry:

  • Coupling Agent: DCC (1.5 eq)
  • Solvent: Dichloromethane, 0°C → room temperature
  • Reaction Time: 24 h
  • Yield: 72%

Convergent Approach via Suzuki-Miyaura Cross-Coupling

Recent patents highlight boronic acid intermediates for modular assembly. A key example involves coupling a pyrazole-bearing boronic acid with a halogenated benzoate precursor:

Boronic Acid Preparation

(1-Phenyl-1H-pyrazol-4-yl)boronic acid (CAS 1201643-70-0) is synthesized via Miyaura borylation of 4-bromo-1-phenylpyrazole:

  • Catalyst: PdCl₂(dppf)
  • Base: KOAc
  • Solvent: 1,4-Dioxane/H₂O, 100°C, 12 h
  • Yield: 89%
Cross-Coupling Reaction

The boronic acid reacts with methyl 4-((2-bromoethyl)carbamoyl)benzoate under Suzuki conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃ (2 eq)
  • Solvent: DME/H₂O (3:1), 80°C, 6 h
  • Yield: 82%

Comparative Analysis of Methodologies

Parameter Sequential Assembly Suzuki Cross-Coupling
Total Steps 3 2
Overall Yield 28–34% 73%
Purification Complexity High (multiple columns) Moderate (aqueous workup)
Scalability Limited by amide coupling High (Pd catalysis)
Cost Low (commodity reagents) High (Pd catalysts)

The Suzuki route offers superior yields but requires expensive palladium catalysts. In contrast, the sequential method uses cheaper reagents but suffers from lower efficiency.

Critical Optimization Parameters

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance pyrazole alkylation but complicate purification.
  • Ether-water biphasic systems in Suzuki reactions improve catalyst turnover and reduce side reactions.

Catalytic Efficiency

PdCl₂(dppf) outperforms Pd(PPh₃)₄ in boronic acid couplings, achieving 89% vs. 73% yields under identical conditions.

Temperature Control

Exothermic amide couplings require strict temperature control (0–5°C initial, then RT) to prevent epimerization.

Industrial-Scale Considerations

Cost-Benefit of Protecting Groups

Early-stage protection of the pyrazole nitrogen (e.g., with Boc groups) reduces side reactions but adds deprotection steps.

Waste Stream Management

Sequential methods generate halogenated byproducts (e.g., HBr), necessitating neutralization protocols. Suzuki routes produce boron wastes, which are less toxic but require chelation.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable rapid mixing in exothermic steps (e.g., alkylation), reducing reaction times from 12 h to 45 min.

Biocatalytic Amide Bond Formation

Immobilized lipases (e.g., Candida antarctica Lipase B) show promise for greener carbamoyl couplings, though yields remain suboptimal (≤50%).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research has indicated that methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that pyrazole derivatives can possess antimicrobial activity. Compounds similar to this compound have been investigated for their efficacy against resistant bacterial strains .
  • Cancer Research : The compound's structural analogs have been explored as potential inhibitors of cancer cell proliferation. The pyrazole ring is known to interact with various biological targets, making it a candidate for further investigation in oncology .
  • Anti-inflammatory Effects : Some derivatives of pyrazole compounds have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

Synthesis and Optimization

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis often starts with commercially available benzoic acid derivatives and pyrazole intermediates.
  • Reactions : Key reactions include carbamoylation and esterification processes to form the desired product. Optimization studies focus on improving yield and purity through various reaction conditions such as temperature, solvent choice, and catalyst use .
  • Structure–Activity Relationship (SAR) : Understanding the SAR is crucial for enhancing the biological activity of the compound. Modifications at specific positions on the pyrazole ring or benzoate group can lead to improved potency against targeted biological pathways .

Case Study 1: Antimicrobial Activity

In a study published in PMC, researchers evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound). The results indicated significant activity against Gram-positive bacteria, highlighting its potential as a new antibiotic candidate .

Case Study 2: Cancer Cell Proliferation Inhibition

A study focused on the design and synthesis of novel compounds based on the pyrazole structure found that certain derivatives inhibited cancer cell proliferation in vitro. This compound was included in this series, showing promising results in reducing cell viability in specific cancer lines .

Mechanism of Action

The mechanism of action of methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 4-position of the pyrazole ring enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications .

Biological Activity

Methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate, a compound characterized by its pyrazole moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, including its antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C20_{20}H19_{19}N3_{3}O3_{3}
Molecular Weight 349.4 g/mol
CAS Number 2034326-13-9

This compound features a pyrazole ring, which is known for its significant pharmacological potential.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit promising antitumor effects. A study highlighted the potential of various pyrazole compounds in inhibiting cancer cell proliferation. For instance, this compound has shown efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of this compound with doxorubicin demonstrated a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .

Anti-inflammatory Effects

Pyrazole derivatives have been recognized for their anti-inflammatory properties. In vitro studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines. This suggests a mechanism where the compound may modulate inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have reported that pyrazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of several pyrazole derivatives, including this compound). The results indicated that this compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through a caspase-dependent pathway. The study utilized various assays, including MTT and flow cytometry, to quantify cell death and confirm the apoptotic mechanism .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on anti-inflammatory effects, this compound was tested in a murine model of inflammation. The results showed a marked decrease in edema and inflammatory markers in treated groups compared to controls. This suggests that the compound may inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Q & A

Q. What are the recommended synthetic strategies for methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation : Reacting phenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) to form the pyrazole core .
  • Carbamoyl Coupling : Introducing the carbamoyl group via reaction of 4-(chlorocarbonyl)benzoate derivatives with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine under anhydrous conditions .
  • Esterification : Final methylation using dimethyl sulfate or methanol under acidic catalysis to yield the methyl ester .
    Key Considerations : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates, and monitor reaction progress via TLC or HPLC.

Q. How can structural characterization be performed for this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the 3D structure to confirm substituent geometry (e.g., pyrazole ring orientation relative to the benzoate group) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., methyl ester at δ ~3.8 ppm, pyrazole protons at δ 7.5–8.2 ppm) .
    • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carbamoyl groups) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₂₀H₁₈N₃O₃) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity with biological targets .
  • Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2) to identify key binding residues and guide structural modifications .
    Example : Pyrazole ring substitution with electron-withdrawing groups (e.g., -CF₃) may enhance binding to hydrophobic enzyme pockets .

Q. How do structural variations in analogous compounds affect bioactivity?

Methodological Answer: Compare bioactivity data from structurally similar compounds (see table below):

CompoundSubstituent ModificationsObserved ActivitySource
Ethyl 4-aminobenzoateSimple amine + esterBasic antimicrobial activity
5-(4-Carboxyphenyl)-tetrazoleTetrazole ring + carboxylic acidAnticonvulsant activity
Target CompoundPyrazole + carbamoyl + methyl esterPending pharmacological studies

Contradiction Analysis : While tetrazole derivatives show anticonvulsant activity, pyrazole-carbamoyl hybrids may prioritize anti-inflammatory or antimicrobial pathways due to carbamoyl’s hydrogen-bonding potential .

Q. What experimental precautions are critical for handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers at –20°C to prevent ester hydrolysis; avoid exposure to moisture or direct sunlight .
  • Safety Protocols :
    • Use fume hoods and PPE (nitrile gloves, lab coats) due to acute toxicity risks (Category 4 for oral/dermal exposure) .
    • Neutralize spills with 5% sodium bicarbonate solution .

Data Contradictions and Resolutions

Q. Why do solubility discrepancies arise in polar vs. nonpolar solvents?

Methodological Answer:

  • Observed Data : The compound shows moderate solubility in DMSO (~10 mg/mL) but poor solubility in water (<0.1 mg/mL) due to its hydrophobic pyrazole and aromatic groups .
  • Resolution : Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays. Micellar encapsulation (e.g., with Poloxamer 407) can enhance aqueous dispersion .

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